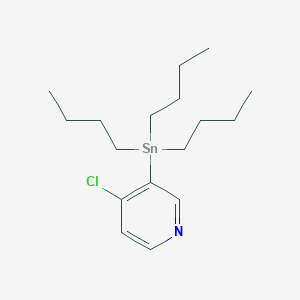
4-Chloro-3-(tributylstannyl)pyridine
概述
描述
4-Chloro-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30ClNSn. It is a derivative of pyridine, where the hydrogen atom at the 3-position is replaced by a tributylstannyl group and the hydrogen atom at the 4-position is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(tributylstannyl)pyridine typically involves the stannylation of 4-chloro-3-iodopyridine. This reaction is carried out using tributyltin hydride (Bu3SnH) in the presence of a palladium catalyst. The reaction conditions usually include a solvent such as toluene and a temperature range of 80-100°C. The reaction proceeds via a radical mechanism, where the iodine atom is replaced by the tributylstannyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process involves careful control of temperature, pressure, and reaction time to ensure high purity and yield.
化学反应分析
Types of Reactions
4-Chloro-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Coupling Reactions: It can participate in Stille coupling reactions, where the tributylstannyl group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the transfer of the tributylstannyl group.
Electrophiles: Such as halides, which react with the tributylstannyl group in substitution reactions.
Solvents: Toluene, dichloromethane, and other organic solvents are commonly used.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the major products are typically aryl or vinyl-substituted pyridines.
科学研究应用
4-Chloro-3-(tributylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-3-(tributylstannyl)pyridine involves the transfer of the tributylstannyl group to other molecules. This transfer is facilitated by palladium catalysts in coupling reactions, where the palladium complex activates the stannyl group and promotes its substitution with other functional groups. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
- 3-Chloro-2-(tributylstannyl)pyridine
Uniqueness
4-Chloro-3-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. The presence of both the chlorine and tributylstannyl groups allows for versatile chemical transformations, making it a valuable reagent in organic synthesis.
生物活性
4-Chloro-3-(tributylstannyl)pyridine is an organotin compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H31ClNSt
- Molecular Weight : 359.14 g/mol
The tributylstannyl group (SnBu3) is known for its utility in organic synthesis, particularly in Stille coupling reactions, where it participates in the formation of carbon-carbon bonds.
Biological Activity Overview
Research indicates that organotin compounds, including those with pyridine scaffolds, exhibit a range of biological activities. The biological effects of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of various tributylstannyl pyridine derivatives against common pathogens. Results indicated that compounds with higher lipophilicity showed increased antimicrobial activity, suggesting that this compound could be promising against resistant bacterial strains .
- Antitumor Mechanisms :
- Toxicological Assessment :
Summary Table of Biological Activities
属性
IUPAC Name |
tributyl-(4-chloropyridin-3-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDFMNMRJSTEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














